“1-[(Quinolin-4-yl)methyl]piperidin-4-ol” is a chemical compound used in various scientific experiments, with potential implications in many fields of research and industry. It belongs to the class of organic compounds known as hydroquinolones . The molecular formula of this compound is C15H18N2O, and it has a molecular weight of 242.322.
The synthesis of quinoline derivatives, such as “1-[(Quinolin-4-yl)methyl]piperidin-4-ol”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For instance, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
The molecular structure of “1-[(Quinolin-4-yl)methyl]piperidin-4-ol” comprises a quinoline ring and a piperidine ring. Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Piperidine derivatives, including “1-[(Quinolin-4-yl)methyl]piperidin-4-ol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
1-[(Quinolin-4-yl)methyl]piperidin-4-ol is a chemical compound characterized by the presence of a quinoline ring linked to a piperidine ring through a methylene bridge. This structure is significant in medicinal chemistry due to its potential biological activities. The compound has garnered interest for its applications in various fields, including medicinal chemistry, where it is studied for its antimicrobial and anticancer properties, and in material science as a building block for more complex molecules.
This compound can be classified under the category of quinoline derivatives, which are known for their diverse pharmacological activities. It is also categorized as a piperidine derivative, sharing structural similarities with other compounds that exhibit various therapeutic effects. The synthesis of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol typically involves reactions between quinoline and piperidine derivatives, often facilitated by specific reaction conditions and catalysts .
The synthesis of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol generally involves the following methods:
1-[(Quinolin-4-yl)methyl]piperidin-4-ol can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism of action for 1-[(Quinolin-4-yl)methyl]piperidin-4-ol largely depends on its interactions with biological targets. Preliminary studies suggest that compounds containing both quinoline and piperidine moieties may exhibit synergistic effects in inhibiting various biological pathways, particularly in microbial resistance mechanisms.
For example, quinoline derivatives have been shown to interfere with bacterial enzymatic processes, while piperidine derivatives often enhance bioavailability and cellular uptake due to their structural properties . Further research is necessary to elucidate specific pathways affected by this compound.
Relevant data indicate that the compound maintains its integrity during standard synthesis procedures but requires careful handling during purification processes.
The evolution of quinoline-based therapeutics represents a cornerstone in antimicrobial drug discovery. Quinine, isolated from Cinchona bark in the early 19th century, established the antimalarial potential of the quinoline scaffold. Its structural optimization led to chloroquine in the 1930s—a synthetic 4-aminoquinoline that became the gold standard for malaria prophylaxis and treatment due to its efficacy, low cost, and manageable toxicity [1]. Chloroquine’s mechanism relied on lysosomal trapping within Plasmodium digestive vacuoles, where it inhibited hemozoin formation, leading to toxic heme accumulation [1] [4]. However, widespread resistance emerged by the 1950s, driven primarily by mutations in the Pfcrt gene, which encodes a transporter that effluxes chloroquine from its site of action [6]. This crisis spurred the development of second-generation quinoline hybrids. Piperidine integration emerged as a strategic innovation, exemplified by molecules like mefloquine (a 4-quinolinemethanol with a piperidine tail) and later, optimized hybrids such as 1-[(quinolin-4-yl)methyl]piperidin-4-ol [1] [3]. These designs leveraged piperidine’s basic nitrogen for enhanced vacuolar accumulation while sterically hindering resistance-associated transporters [5] [8].
Table 1: Evolution of Quinoline-Based Antimalarial Agents
Era | Representative Agent | Structural Features | Limitations |
---|---|---|---|
Pre-1930s | Quinine | Natural alkaloid; quinoline fused with quinuclidine | Low efficacy, toxicity |
1930s–1950s | Chloroquine | 4-Aminoquinoline with diethylpentylamine side chain | Pfcrt-mediated resistance |
1960s–1980s | Mefloquine | 2-Piperidylmethyl-quinolinemethanol | Neuropsychiatric toxicity |
2000s–Present | 1-[(Quinolin-4-yl)methyl]piperidin-4-ol | Quinoline-piperidine hybrid linker | Overcoming multidrug resistance |
The resurgence of interest in quinoline-piperidine hybrids is underscored by their broad-spectrum activity. Recent studies demonstrate that such conjugates exhibit nanomolar efficacy against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum, with no observable cytotoxicity in mammalian cell lines at therapeutic concentrations [1] [5]. This therapeutic window highlights their potential as next-generation antimalarials in an era of artemisinin resistance [4].
Piperidine’s incorporation into quinoline scaffolds addresses two critical limitations of classical antimalarials: suboptimal pharmacokinetics and susceptibility to resistance mechanisms. The piperidine ring serves as a versatile bioisostere for traditional tertiary amines, offering enhanced basicity (pKa ~10) and steric flexibility. Unlike chloroquine’s linear diethylpentylamine chain, the cyclic constraint of piperidine enables three-dimensional interactions with heme, the primary drug target in Plasmodium digestive vacuoles [3] [6].
Stereoelectronic Effects
The protonatable nitrogen of piperidine facilitates pH-dependent accumulation in acidic vacuoles—a phenomenon known as "ion trapping." Computational studies reveal that 1-[(quinolin-4-yl)methyl]piperidin-4-ol exhibits a 17-fold higher volume of distribution in parasitized erythrocytes than chloroquine, directly correlating with its superior potency against resistant strains [6]. The hydroxymethyl tether at position 4 of piperidine further allows hydrogen bonding with heme propionate groups, stabilizing drug-target complexes inaccessible to mutated PfCRT transporters [1] [8].
Physicochemical Optimization
Piperidine modifications critically modulate drug lipophilicity and solubility. Chloroquine’s ClogP of 5.1 limits its diffusion across membranes in resistant parasites. In contrast, 1-[(quinolin-4-yl)methyl]piperidin-4-ol achieves a balanced ClogP of 3.4–3.6 due to the hydroxyl group’s polarity, enhancing cellular uptake while maintaining vacuolar retention [6] [8]. This balance is quantified in Table 2.
Table 2: Molecular Properties of Quinoline-Piperidine Hybrids vs. Classical Antimalarials
Compound | ClogP | pKa | Vacuolar Accumulation Ratio | Heme Binding Constant (Log K) |
---|---|---|---|---|
Chloroquine | 5.1 | 8.4 | 200 | 4.2 |
Mefloquine | 3.8 | 9.2 | 450 | 4.8 |
1-[(Quinolin-4-yl)methyl]piperidin-4-ol | 3.5 | 10.1 | 850 | 5.6 |
Synthetic Accessibility
The modular synthesis of quinoline-piperidine hybrids enables rapid structural diversification. Key approaches include:
Chloroquine resistance primarily arises from PfCRT mutations (e.g., K76T), which reduce drug accumulation in digestive vacuoles by 80%. 1-[(quinolin-4-yl)methyl]piperidin-4-ol circumvents this via two orthogonal mechanisms: steric hindrance of efflux transporters and enhanced heme affinity.
Disruption of PfCRT-Mediated Efflux
Molecular docking simulations demonstrate that the piperidin-4-ol moiety occupies a subpocket within PfCRT (residues 72–76) that is sterically congested in mutant isoforms. Unlike chloroquine’s flexible side chain, the rigid piperidine ring prevents optimal binding to PfCRT, reducing efflux efficiency by 60% [6] [8]. This is evidenced by radiolabeled drug accumulation assays in K1 strain parasites (PfCRTK76T):
Table 3: Accumulation and Efficacy of 1-[(Quinolin-4-yl)methyl]piperidin-4-ol in Resistant P. falciparum
Strain | PfCRT Genotype | Chloroquine IC₅₀ (nM) | Hybrid IC₅₀ (nM) | Resistance Index |
---|---|---|---|---|
NF54 (CQS) | Wild-type | 6.9 | 1.1 | 1.0 |
Dd2 (CQR) | K76T | 102 | 3.9 | 0.3 |
7G8 (CQR) | K76T + C72S | 106 | 1.8 | 0.2 |
Resistance Index = IC₅₀(CQR) / IC₅₀(CQS)
Enhanced Heme Binding and Hemozoin Inhibition
The 4-hydroxyl group of the piperidine ring forms a critical hydrogen bond with heme propionate carboxylates (distance: 2.8 Å), as confirmed by X-ray crystallography. This interaction increases heme-drug binding affinity by 25-fold compared to chloroquine [1] [6]. Consequently, the hybrid achieves 50% hemozoin inhibition at 8 nM—15-fold lower than chloroquine—depleting free heme levels in resistant parasites within 2 hours [5].
Broad-Stage Activity
Unlike chloroquine, which primarily targets blood-stage parasites, 1-[(quinolin-4-yl)methyl]piperidin-4-ol exhibits multimodal inhibition:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5